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Compound of Interest

Compound Name: (-)-gamma-Ionone

Cat. No.: B1251174 Get Quote

Introduction

(-)-γ-Ionone is a significant chiral compound in the fragrance and flavor industry, prized for its

characteristic woody and floral scent. It also serves as a valuable chiral building block in the

synthesis of various natural products. The enantioselective synthesis of (-)-γ-ionone is of

paramount importance as the olfactory properties of its enantiomers differ significantly.

Traditional chemical syntheses, often starting from the acid-catalyzed cyclization of

pseudoionone, typically yield racemic mixtures and struggle with selectivity towards the γ-

isomer due to its instability under acidic conditions.[1]

This document outlines a highly efficient and selective chemoenzymatic approach for the

synthesis of (-)-γ-Ionone. This strategy leverages the high selectivity of enzymes for kinetic

resolution of a key intermediate, followed by straightforward chemical transformations to yield

the target enantiomer with high purity.

Overall Synthesis Workflow
The chemoenzymatic synthesis of (-)-γ-Ionone is a two-stage process. The first stage involves

the enzymatic kinetic resolution of a racemic 4-hydroxy-γ-ionone derivative. In the second

stage, the desired enantiomerically enriched intermediate is converted to (-)-γ-Ionone through a

palladium-catalyzed reductive elimination.
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Caption: Overall chemoenzymatic synthesis workflow for (-)-γ-Ionone.

Quantitative Data Summary
The following tables summarize the quantitative data for the key steps in the enantioselective

synthesis of (-)-γ-Ionone.

Table 1: Lipase-Mediated Kinetic Resolution of 4-Hydroxy-γ-ionone Derivatives

Enzyme Substrate
Acyl
Donor

Product

Enantiom
eric
Excess
(ee)

Yield
Referenc
e

Lipase PS

(Pseudomo

nas

cepacia)

Racemic

cis-4-

Hydroxy-γ-

ionone

Vinyl

Acetate

(-)-

(4R,6S)-4-

Acetoxy-γ-

ionone

>98% ~45% [2][3]

Lipase PS

(Pseudomo

nas

cepacia)

Racemic

cis-4-

Hydroxy-γ-

ionone

Vinyl

Acetate

(+)-

(4S,6R)-4-

Hydroxy-γ-

ionone

(unreacted)

>98% ~45% [2][3]
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Table 2: Chemical Conversion to (-)-γ-Ionone

Starting
Material

Key
Reagents

Product
Overall
Yield

Final ee Reference

(-)-(4R,6S)-4-

Acetoxy-γ-

ionone

(PPh₃)₂PdCl₂,

PPh₃,

HCOOH,

Et₃N, THF

(-)-γ-Ionone High >98% [2]

Detailed Experimental Protocols
Protocol 1: Lipase-Mediated Kinetic Resolution of Racemic cis-4-Hydroxy-γ-ionone

This protocol describes the enzymatic kinetic resolution of racemic cis-4-hydroxy-γ-ionone

using Lipase PS to produce enantiomerically enriched (-)-(4R,6S)-4-acetoxy-γ-ionone and the

unreacted (+)-(4S,6R)-4-hydroxy-γ-ionone.[2][3]
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Caption: Principle of lipase-mediated kinetic resolution.

Materials:
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Racemic cis-4-hydroxy-γ-ionone

Lipase PS (from Pseudomonas cepacia, e.g., Amano PS)

Vinyl acetate

Anhydrous solvent (e.g., tert-butyl methyl ether or hexane)

Celite® or equivalent filter aid

Silica gel for column chromatography

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Equipment:

Round-bottom flask with a magnetic stirrer

Inert atmosphere setup (e.g., nitrogen or argon)

Temperature-controlled bath

TLC plates and developing chamber

Rotary evaporator

Glass funnel and filter paper

Chromatography column

Procedure:

Dissolve racemic cis-4-hydroxy-γ-ionone (1.0 eq) in the anhydrous organic solvent in a

round-bottom flask under an inert atmosphere.

Add vinyl acetate (1.5-2.0 eq) to the solution.

Add Lipase PS (typically 10-50% by weight of the substrate).
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Stir the suspension at a constant temperature (e.g., room temperature or 30 °C).

Monitor the reaction progress by TLC or GC. The reaction should be stopped when

approximately 50% conversion is reached to ensure high enantiomeric excess for both the

product and the unreacted starting material.

Once ~50% conversion is achieved, filter the mixture through a pad of Celite® to remove the

enzyme. Wash the Celite® pad with the reaction solvent.

Combine the filtrate and washings, and concentrate under reduced pressure using a rotary

evaporator.

Purify the resulting crude mixture by silica gel column chromatography using a hexane/ethyl

acetate gradient to separate the acetylated product, (-)-(4R,6S)-4-acetoxy-γ-ionone, from the

unreacted alcohol, (+)-(4S,6R)-4-hydroxy-γ-ionone.

Protocol 2: Synthesis of (-)-γ-Ionone via Reductive Elimination

This protocol details the conversion of enantiomerically pure (-)-(4R,6S)-4-acetoxy-γ-ionone to

(-)-γ-Ionone using a palladium-catalyzed reductive elimination of the allylic acetate.[2]

Materials:

(-)-(4R,6S)-4-Acetoxy-γ-ionone

Bis(triphenylphosphine)palladium(II) dichloride [(PPh₃)₂PdCl₂]

Triphenylphosphine (PPh₃)

Formic acid (HCOOH)

Triethylamine (Et₃N)

Anhydrous tetrahydrofuran (THF)

Solvents for extraction (e.g., diethyl ether or ethyl acetate)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

Round-bottom flask with a magnetic stirrer and reflux condenser

Inert atmosphere setup (e.g., nitrogen or argon)

Heating mantle or oil bath

Separatory funnel

Standard laboratory glassware

Procedure:

To a solution of (-)-(4R,6S)-4-acetoxy-γ-ionone (1.0 eq) in anhydrous THF under an inert

atmosphere, add triphenylphosphine (0.15 eq) and bis(triphenylphosphine)palladium(II)

dichloride (0.03 eq).

To this mixture, add triethylamine (2.2 eq) followed by formic acid (2.0 eq).

Heat the reaction mixture to reflux under the inert atmosphere.

Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

After completion, cool the reaction mixture to room temperature and dilute with diethyl ether

or ethyl acetate.

Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and

brine.

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent

under reduced pressure.
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Purify the crude product by silica gel column chromatography (using a hexane/ether

gradient) or bulb-to-bulb distillation to afford pure (-)-γ-Ionone.

Characterization

The identity and purity of the synthesized (-)-γ-Ionone should be confirmed using standard

analytical techniques:

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

Mass Spectrometry (MS): To confirm the molecular weight.

Chiral GC or HPLC: To determine the enantiomeric excess (ee) of the final product.

Optical Rotation: To measure the specific rotation and confirm the enantiomer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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